Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(phenylthio)- is a complex organic compound characterized by its unique molecular structure This compound features a benzene ring substituted with a 4-chlorophenyl group, a methylpropoxy group, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(phenylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 4-chlorophenyl intermediate: This step involves the reaction of benzene with chlorinating agents to introduce the 4-chlorophenyl group.
Introduction of the methylpropoxy group: The intermediate is then reacted with a suitable alkylating agent to introduce the methylpropoxy group.
Addition of the phenylthio group: Finally, the phenylthio group is introduced through a nucleophilic substitution reaction using thiophenol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or a sulfide.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(phenylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(phenylthio)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-chloro-2-[(4-chlorophenyl)methyl]
- Benzene, 1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl] (Mitotane)
- Benzene, 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]
Uniqueness
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(phenylthio)- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the phenylthio group, in particular, differentiates it from other similar compounds and may contribute to its unique biological activity and reactivity.
This detailed article provides a comprehensive overview of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(phenylthio)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
80843-67-0 |
---|---|
Molecular Formula |
C23H23ClOS |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
1-chloro-4-[2-methyl-1-[(3-phenylsulfanylphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C23H23ClOS/c1-23(2,19-11-13-20(24)14-12-19)17-25-16-18-7-6-10-22(15-18)26-21-8-4-3-5-9-21/h3-15H,16-17H2,1-2H3 |
InChI Key |
UQMKJXROQWLADA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)SC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.